molecular formula C20H22N2O3S B5195649 ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate

ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate

Cat. No. B5195649
M. Wt: 370.5 g/mol
InChI Key: IRFXNLAKAXBZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various experiments, and its mechanism of action is still being investigated.

Mechanism of Action

The mechanism of action of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate is still being investigated. However, it is believed that this compound inhibits the activity of specific enzymes and receptors, leading to various biological effects.
Biochemical and Physiological Effects:
Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate has been shown to have various biochemical and physiological effects. This compound has been found to inhibit cancer cell growth, reduce inflammation, improve cognitive function, and modulate immune responses.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate in lab experiments is its potential to inhibit cancer cell growth. This makes it a promising compound for cancer research. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate. One direction is to investigate its potential use in combination with other compounds for cancer treatment. Another direction is to study its potential use in treating neurodegenerative diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects.

Synthesis Methods

The synthesis of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate involves the reaction of 4-ethylbenzaldehyde with 2-aminothiophene-3-carboxylic acid and ethyl acetoacetate. The reaction is carried out in the presence of a catalyst and under specific conditions. The final product is obtained after purification and isolation.

Scientific Research Applications

Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate has been studied for its potential use in various scientific research fields, including cancer research, neurology, and immunology. This compound has shown promising results in inhibiting cancer cell growth, reducing inflammation, and improving cognitive function.

properties

IUPAC Name

ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-13-7-9-14(10-8-13)15-11-26-18-17(15)19(23)22(12-21-18)16(5-2)20(24)25-6-3/h7-12,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFXNLAKAXBZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(CC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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